DOTA-Ubiquicidin (29-41) acetate
Description
Overview of Antimicrobial Peptides in Molecular Imaging Research
Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that form a crucial part of the innate immune system in a wide range of organisms. nih.govnih.gov Their primary function is to combat invading pathogens, including bacteria, fungi, and viruses. nih.gov A key characteristic of many AMPs is their cationic nature, which facilitates a strong electrostatic attraction to the negatively charged cell surfaces of microorganisms. nih.govresearchgate.net This selective binding to microbial cells, with minimal interaction with host mammalian cells, makes them highly attractive candidates for the development of infection-selective tracers in molecular imaging. nih.govresearchgate.net By labeling these peptides with radionuclides, it becomes possible to non-invasively visualize sites of infection throughout the body using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). researchgate.netresearchgate.net
Rationale for Ubiquicidin (B1575653) (29-41) as a Specific Bacterial-Targeting Vector
Ubiquicidin is a human antimicrobial peptide, and its fragment spanning amino acids 29-41 (UBI 29-41) has been identified as a particularly promising vector for targeting bacterial infections. mdpi.com This 13-amino acid peptide fragment, with the sequence Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg, retains the potent and selective bacterial binding properties of the full-length protein. mdpi.comhtct.com.brup.ac.za Its high positive charge allows it to preferentially bind to the anionic components of bacterial and fungal cell membranes. nih.gov This specificity is a significant advantage, as it allows for the differentiation between bacterial infections and sterile inflammation, a common challenge in diagnostic imaging. mdpi.comnih.gov Preclinical studies have demonstrated that radiolabeled UBI (29-41) can effectively accumulate at sites of infection, such as those caused by Staphylococcus aureus. mdpi.comnih.gov
Role of DOTA Chelator in Radiopharmaceutical Development for Positron Emission Tomography
The development of radiopharmaceuticals for PET imaging often relies on the use of bifunctional chelators. These are molecules that can be conjugated to a targeting vector, such as a peptide, and also strongly bind to a metallic radionuclide. researchgate.netmdpi.com DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator widely used for this purpose. mdpi.comcreative-peptides.com Its structure provides a highly stable cage for various radiometals, including gallium-68 (B1239309) (⁶⁸Ga), a positron-emitting radionuclide commonly used in PET imaging. mdpi.comresearchgate.net The DOTA molecule is conjugated to the Ubiquicidin (29-41) peptide, creating a construct that can be radiolabeled. nih.gov This resulting radiopharmaceutical, for instance [⁶⁸Ga]Ga-DOTA-Ubiquicidin (29-41), combines the targeting specificity of the peptide with the imaging capabilities of the radionuclide, enabling sensitive and high-resolution visualization of bacterial infections with PET scanners. nih.govthieme-connect.com
Contextualization of DOTA-Ubiquicidin (29-41) Acetate (B1210297) within Preclinical Research Paradigms
DOTA-Ubiquicidin (29-41) acetate is situated firmly within the preclinical research and development pipeline for new diagnostic imaging agents. nih.govnih.gov Its investigation follows a logical progression from the initial identification of UBI (29-41) as a promising infection-targeting peptide. The conjugation with DOTA and subsequent radiolabeling with positron emitters like ⁶⁸Ga represent a move towards leveraging the superior sensitivity and resolution of PET imaging compared to SPECT. thieme-connect.com Preclinical studies in animal models are crucial for evaluating the biodistribution, pharmacokinetics, and targeting efficacy of the resulting radiotracer. nih.govnih.gov These studies have shown that [⁶⁸Ga]Ga-DOTA-UBI can be rapidly produced, demonstrates high binding affinity to bacteria in vitro, and effectively localizes to sites of infection in vivo with rapid clearance from non-target tissues. nih.govthieme-connect.com This body of preclinical work is essential to establish the foundation for potential future clinical translation. up.ac.zanih.gov
Research Findings on this compound
The following table summarizes key findings from preclinical research on this compound and its radiolabeled counterparts.
| Parameter | Finding | References |
| Radiolabeling | DOTA-Ubiquicidin (29-41) can be efficiently labeled with Gallium-68 (⁶⁸Ga) at high temperatures. | htct.com.brnih.govthieme-connect.com |
| Purity | High radiochemical purity (>99%) can be achieved, often without the need for further purification. | nih.govnih.gov |
| Stability | The radiolabeled compound shows good stability in saline and rodent serum. | nih.gov |
| Bacterial Binding | Demonstrates high-affinity binding to bacteria, such as Staphylococcus aureus, in in vitro studies. | htct.com.brnih.gov |
| In Vivo Targeting | Shows significant accumulation at sites of bacterial infection in animal models. | mdpi.comnih.govthieme-connect.com |
| Differentiation | Capable of distinguishing between bacterial infection and sterile inflammation in preclinical models. | mdpi.comnih.govthieme-connect.com |
| Pharmacokinetics | Exhibits rapid clearance from the blood pool and non-target tissues, with primary excretion through the kidneys. | thieme-connect.comnih.gov |
Properties
Molecular Formula |
(netpeptide)C84H147N35O25 |
|---|---|
Molecular Weight |
2979.4 |
sequence |
Sequence: DOTA-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH, acetate salt |
Origin of Product |
United States |
Peptide Synthesis and Dota Conjugation of Ubiquicidin 29 41 Acetate
Chemical Synthesis Protocols for Ubiquicidin (B1575653) (29-41) Peptide Fragment
The Ubiquicidin (29-41) peptide fragment, with the amino acid sequence Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg, is a key component of the final DOTA-conjugated compound. mdpi.com This 13-amino acid sequence is a fragment of the larger human antimicrobial peptide, ubiquicidin. mdpi.commdpi.com The primary method for its production is solid-phase peptide synthesis (SPPS) utilizing a standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy. who.intnih.gov
In this process, the peptide is assembled in a stepwise manner on a solid support resin. Each amino acid, with its N-terminus protected by the Fmoc group, is sequentially coupled to the growing peptide chain. The Fmoc protecting group is removed with a mild base, and the next protected amino acid is added. This cycle is repeated until the full peptide sequence is assembled. Following the completion of the chain assembly, the peptide is cleaved from the resin and deprotected, yielding the crude peptide fragment. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure a high degree of purity. nih.gov The identity and purity of the synthesized Ubiquicidin (29-41) fragment are confirmed using analytical techniques such as electrospray ionization mass spectrometry (ESI-MS) and HPLC. who.intacs.org
Conjugation Chemistry of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) to Ubiquicidin (29-41)
The conjugation of the DOTA chelator to the Ubiquicidin (29-41) peptide is a critical step in creating a stable complex for radiolabeling. DOTA is a macrocyclic chelating agent that can securely bind to radiometals, such as Gallium-68 (B1239309). The conjugation process involves forming a stable covalent bond between the DOTA molecule and the peptide.
The selection of the bioconjugation methodology for attaching DOTA to Ubiquicidin (29-41) can be influenced by the desired scale of production, required purity, and available equipment. Both manual and automated synthesis methods have been successfully employed. mdpi.com
Manual methods often involve the reaction of a DOTA-NHS ester (N-hydroxysuccinimide) with a primary amine on the peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue. The reaction conditions, including pH, temperature, and stoichiometry of the reactants, are carefully controlled to optimize the conjugation efficiency and minimize side reactions.
Automated synthesis modules offer a more standardized and reproducible approach, which is particularly advantageous for clinical applications requiring Good Manufacturing Practice (GMP) compliance. researchgate.net These systems can automate the entire process from radiometal elution to the final purification of the radiolabeled peptide. nih.gov
The yield and purity of the DOTA-Ubiquicidin (29-41) conjugate are highly dependent on several reaction parameters.
| Parameter | Influence on Yield and Purity |
| pH | The pH of the reaction mixture is crucial for the efficient labeling of DOTA with radiometals like Gallium-68. A pH range of 3.5 to 4.5 is often optimal for this reaction. mdpi.comresearchgate.net |
| Temperature | The reaction is typically heated to temperatures around 90-100°C to facilitate the chelation of the radiometal by the DOTA molecule. researchgate.net |
| Reaction Time | A sufficient reaction time, often around 10 minutes, is necessary to ensure complete incorporation of the radiometal into the DOTA chelator. researchgate.net |
| Precursor Concentration | The concentration of the DOTA-Ubiquicidin (29-41) precursor can impact the radiochemical yield. Studies have shown that varying the amount of precursor can affect the efficiency of the radiolabeling process. researchgate.net |
| Purification Method | Post-labeling purification, commonly performed using a Sep-Pak C18 cartridge, is essential to remove any unreacted radiometal and other impurities, resulting in a high radiochemical purity of the final product. mdpi.comnih.gov |
Studies have shown that manual labeling of DOTA-UBI₂₉₋₄₁ with [⁶⁸Ga]GaCl₃ can achieve a radiochemical yield of approximately 80.43% before purification, with the radiochemical purity increasing to over 98% after purification. mdpi.com The use of radical scavengers has also been investigated to improve radiochemical purity. researchgate.net
Development of Automated Synthesis Modules for DOTA-Ubiquicidin (29-41) Precursors
The development of automated synthesis modules has significantly advanced the production of radiolabeled peptides like [⁶⁸Ga]Ga-DOTA-Ubiquicidin₂₉₋₄₁. nih.gov These automated systems provide a high degree of robustness and repeatability, which are critical for clinical settings. researchgate.net An automated module can perform the entire radiosynthesis process, including the purification of the [⁶⁸Ga]GaCl₃ eluate, the labeling reaction with the DOTA-Ubiquicidin (29-41) precursor, and the final purification of the radiopharmaceutical. mdpi.com
Radiochemistry of Dota Ubiquicidin 29 41 Acetate
Radiometal Complexation Strategies with Gallium-68 (B1239309) and Other Relevant Positron Emitters
The primary positron emitter used for labeling DOTA-Ubiquicidin (29-41) is Gallium-68 (⁶⁸Ga). nih.govnih.gov The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, conjugated to the ubiquicidin (B1575653) peptide fragment, forms a stable complex with ⁶⁸Ga. nih.govnih.gov This stable complex is crucial for in vivo applications, preventing the release of the radionuclide and ensuring accurate imaging. snmjournals.org The selection of DOTA as the bifunctional chelator is based on its ability to form thermodynamically and kinetically stable complexes with Gallium-68. nih.gov
While ⁶⁸Ga is the most predominantly reported radiometal for labeling ubiquicidin fragments, other positron emitters could theoretically be used, provided they have suitable chemical properties for chelation by DOTA and appropriate decay characteristics for PET imaging. up.ac.za However, the vast majority of published research focuses on ⁶⁸Ga due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators. snmjournals.orgfrontiersin.org
The efficiency and yield of the radiolabeling process are highly dependent on several key parameters. Optimization of these conditions is critical to ensure a high radiochemical purity and specific activity of the final product.
pH: The optimal pH for the radiolabeling of DOTA-peptides with ⁶⁸Ga is typically in the acidic range. For DOTA-Ubiquicidin (29-41), an optimal pH of 4.5 has been reported to achieve high labeling efficiency. nih.govthieme-connect.com Studies have shown that using a sodium acetate (B1210297) buffer helps maintain this optimal pH during the reaction. nih.govmdpi.com
Temperature: Elevated temperatures are generally required to facilitate the complexation of ⁶⁸Ga with the DOTA chelator. A common condition involves heating the reaction mixture at 95°C. nih.govmdpi.com In some protocols, temperatures around 85°C have also been utilized effectively. nih.govup.ac.za
Reaction Time: The radiolabeling of DOTA-Ubiquicidin (29-41) with ⁶⁸Ga is a relatively rapid process. Reaction times as short as 10 to 15 minutes are often sufficient to achieve high radiochemical yields. nih.govmdpi.com
Precursor Concentration: The concentration of the DOTA-Ubiquicidin (29-41) precursor is another important factor. Studies have used amounts in the range of 20 to 50 micrograms of the peptide for the labeling reaction. nih.govnih.gov The optimal ratio of peptide to ⁶⁸Ga activity is crucial for maximizing the labeling yield and specific activity. snmjournals.org
Table 1: Optimized Radiolabeling Conditions for ⁶⁸Ga-DOTA-Ubiquicidin (29-41)
| Parameter | Optimized Value | Source(s) |
|---|---|---|
| pH | 4.5 | nih.govthieme-connect.commdpi.com |
| Temperature | 85°C - 95°C | nih.govmdpi.comup.ac.za |
| Reaction Time | 10 - 15 minutes | nih.govmdpi.com |
| Precursor Amount | 20 - 50 µg | nih.govnih.gov |
Gallium-68 is typically obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. frontiersin.org The ⁶⁸Ga is eluted from the generator using a hydrochloric acid (HCl) solution. nih.govfrontiersin.org However, the direct eluate is often not suitable for radiolabeling due to its high acidity, large volume, and the presence of metallic impurities. frontiersin.org
Therefore, post-processing of the eluate is a critical step. Common techniques include:
Cation Exchange Chromatography: The ⁶⁸Ga eluate is passed through a strong cation exchange resin. The ⁶⁸Ga is retained on the resin, while impurities are washed away. The purified ⁶⁸Ga can then be eluted using a high concentration salt solution, such as 5.0 M NaCl containing 5.5M HCl. nih.gov
Fractionation: This method involves collecting only the fraction of the eluate with the highest radioactivity concentration, which helps to reduce the volume and increase the ⁶⁸Ga concentration. frontiersin.org
Purification of the Labeled Product: After the radiolabeling reaction, the final product, ⁶⁸Ga-DOTA-Ubiquicidin (29-41), is often purified to remove any unreacted "free" ⁶⁸Ga. This is commonly achieved using a C18 solid-phase extraction (SPE) cartridge. nih.govmdpi.com
The use of automated synthesis modules can streamline this entire process, from elution and post-processing to the final formulation of the radiopharmaceutical. mdpi.comdntb.gov.ua
Radiochemical Purity and Identity Determination Methodologies
Ensuring the radiochemical purity and identity of ⁶⁸Ga-DOTA-Ubiquicidin (29-41) is paramount for its use as a diagnostic imaging agent. Several analytical techniques are employed for this purpose. nih.govmdpi.com
Radio-HPLC is a cornerstone technique for determining the radiochemical purity and identity of the labeled peptide. nih.govthieme-connect.com A reversed-phase C18 column is typically used with a gradient elution system. nih.govsnmjournals.org
Mobile Phase: A common mobile phase consists of a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA. nih.govup.ac.za
Detection: The system includes a UV detector to identify the unlabeled peptide and a radioactivity detector to identify the radiolabeled product. snmjournals.org
Retention Time: The retention time of the radiolabeled product is compared to that of the unlabeled precursor and "free" ⁶⁸Ga. For instance, in one study, the retention time for ⁶⁸Ga-DOTA-Ubiquicidin (29-41) was 7.2 minutes, while free ⁶⁸Ga eluted at 2 minutes. nih.gov
Radio-TLC is a simpler and faster method for routine quality control to determine radiochemical purity. nih.govthieme-connect.com
Stationary Phase: An alumina-backed or silica (B1680970) gel chromatography plate is used as the stationary phase. nih.govmdpi.com
Mobile Phase: A common mobile phase is 0.1 M sodium citrate (B86180) at pH 5.5. nih.govmdpi.com
Analysis: In this system, the labeled product, ⁶⁸Ga-DOTA-Ubiquicidin (29-41), remains at the origin (Rf = 0-0.4), while the free ⁶⁸Ga moves with the solvent front (Rf = 1.0). nih.govresearchgate.net The distribution of radioactivity on the plate is measured using a radio-TLC scanner. nih.gov
Table 2: Quality Control Parameters for ⁶⁸Ga-DOTA-Ubiquicidin (29-41)
| Parameter | HPLC Retention Time (min) | Radio-TLC Rf Value | Source(s) |
|---|---|---|---|
| ⁶⁸Ga-DOTA-Ubiquicidin (29-41) | 7.2 | 0 - 0.4 | nih.govresearchgate.net |
| Free ⁶⁸Ga | 2.0 | 1.0 | nih.govresearchgate.net |
Radiochemical Stability Assessment in Biological and Non-Biological Media
The stability of the radiolabeled peptide is crucial for its in vivo application. The complex must remain intact to ensure that the radioactivity distribution accurately reflects the localization of the peptide. Stability is assessed in both non-biological (saline) and biological media (human or rodent serum). mdpi.comnih.gov
In Vitro Stability in Saline: Studies have shown that ⁶⁸Ga-DOTA-Ubiquicidin (29-41) exhibits high stability in saline at room temperature. The radiochemical purity remained above 98% for up to 3 hours post-labeling. nih.gov Another study reported stability for up to 180 minutes with a radiochemical purity of over 99%. mdpi.comnih.gov
In Vitro Stability in Serum: The stability of the radiopharmaceutical is also tested in human or rodent serum to mimic physiological conditions. ⁶⁸Ga-DOTA-Ubiquicidin (29-41) has demonstrated high stability in human serum, with a radiochemical purity of over 99% after 1 hour of incubation at 37°C. nih.gov In rodent serum, the radiochemical purity remained above 94% for up to 120 minutes. mdpi.comnih.gov Some studies have shown stability with a radiochemical purity greater than 90% in human plasma for up to 4 hours. researchgate.net
Table 3: Radiochemical Stability of ⁶⁸Ga-DOTA-Ubiquicidin (29-41)
| Medium | Incubation Time | Radiochemical Purity (%) | Source(s) |
|---|---|---|---|
| Saline | 3 hours | > 98% | nih.gov |
| Saline | 180 minutes | > 99% | mdpi.comnih.gov |
| Human Serum | 1 hour | > 99% | nih.gov |
| Rodent Serum | 120 minutes | > 94% | mdpi.comnih.gov |
| Human Plasma | 4 hours | > 90% | researchgate.net |
Stability Profile in Saline Solution
The stability of ⁶⁸Ga-DOTA-Ubiquicidin (29-41) in saline solution has been consistently high across multiple studies. When maintained at room temperature, the radiopharmaceutical demonstrates excellent stability, with radiochemical purity (RCP) remaining above 99% for up to 180 minutes (3 hours) post-labeling. mdpi.comnih.gov One study reported that the RCP of ⁶⁸Ga-DOTA-UBI was greater than 98% at 0, 30, 60 minutes, and 3 hours after radiolabeling, showing no significant changes over this period. nih.govthieme-connect.com Another investigation confirmed that the radiolabeled peptide was stable for up to 3 hours with a high radiochemical purity of over 96%. snmjournals.orgsnmjournals.org Similarly, research by Vilche et al. indicated stability for up to 90 minutes with an RCP of 99.75 ± 0.08%. htct.com.br The product has been noted to be stable in solution for up to 4 hours. snmjournals.org This high level of stability in saline is crucial, as it ensures that the compound remains intact during preparation and administration.
Table 1: Stability of ⁶⁸Ga-DOTA-Ubiquicidin (29-41) in Saline Solution
| Time Post-Labeling | Radiochemical Purity (RCP) | Reference |
|---|---|---|
| Up to 90 minutes | 99.75 ± 0.08% | htct.com.br |
| Up to 180 minutes | > 99% | mdpi.comnih.gov |
| 0, 30, 60, 180 minutes | > 98% | nih.govthieme-connect.com |
| Up to 3 hours | > 96% | snmjournals.orgsnmjournals.org |
| Up to 4 hours | Stable | snmjournals.org |
Stability in Preclinical Serum Matrices
The stability of ⁶⁸Ga-DOTA-Ubiquicidin (29-41) has also been evaluated in various preclinical serum matrices to mimic in vivo conditions. In rodent serum, the radiopharmaceutical maintained a high RCP of over 95% for up to 120 minutes (2 hours) and greater than 94% for the same duration in another study. mdpi.comnih.govresearchgate.net Specifically, one study reported an RCP of 94.69 ± 1.14% in serum after 90 minutes. htct.com.br
When tested in human serum, ⁶⁸Ga-DOTA-UBI demonstrated excellent stability, with an RCP of over 99% after incubation at 37°C for 1 hour. nih.govthieme-connect.comnih.gov Another study also reported high stability in human serum for up to 2 hours, with an RCP greater than 97%. nih.gov This indicates that the compound is not significantly degraded by serum enzymes and remains intact in the bloodstream for a sufficient period to allow for effective imaging.
Table 2: Stability of ⁶⁸Ga-DOTA-Ubiquicidin (29-41) in Preclinical Serum Matrices
| Serum Matrix | Incubation Time | Radiochemical Purity (RCP) | Reference |
|---|---|---|---|
| Rodent Serum | Up to 120 minutes | > 95% | mdpi.comnih.govresearchgate.net |
| Rodent Serum | Up to 120 minutes | > 94% | mdpi.com |
| Serum | Up to 90 minutes | 94.69 ± 1.14% | htct.com.br |
| Human Serum | 1 hour at 37°C | > 99% | nih.govthieme-connect.comnih.gov |
| Human Serum | Up to 2 hours | > 97% | nih.gov |
Mechanistic Insights into Ubiquicidin 29 41 Action
Elucidation of Electrostatic and Hydrophobic Interactions with Microbial Cell Membranes
The primary mechanism driving the interaction of ubiquicidin (B1575653) (29-41) and its derivatives with microbial cells is the electrostatic attraction between the cationic (positively charged) peptide and the anionic (negatively charged) surface of bacterial cell membranes. snmjournals.orgnih.govcapes.gov.brresearchgate.netresearchgate.net The amino acid sequence of the ubiquicidin (29-41) fragment, Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg, is rich in basic amino acids like arginine (Arg) and lysine (B10760008) (Lys), which confer a net positive charge to the peptide. snmjournals.orgresearchgate.netmdpi.com
In contrast, bacterial cell membranes are characterized by a high concentration of negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin. nih.gov This charge difference creates a strong electrostatic pull, drawing the cationic peptide towards the bacterial surface. snmjournals.orgmdpi.comthieme-connect.com This initial binding is a crucial first step in the peptide's antimicrobial action.
Following the initial electrostatic interaction, hydrophobic interactions are also believed to play a significant role. researchgate.netmdpi.com The peptide, once associated with the membrane, can insert itself into the lipid bilayer, a process facilitated by its hydrophobic amino acid residues. This insertion can disrupt the membrane's integrity, leading to pore formation and ultimately, cell death. mdpi.com The combination of these electrostatic and hydrophobic forces is key to the peptide's ability to selectively target and disrupt bacterial membranes while leaving mammalian cells, which have a more neutral outer membrane composition, largely unaffected. nih.gov
Cellular Uptake Mechanisms in Prokaryotic Systems
Once bound to the bacterial surface, there is evidence to suggest that DOTA-Ubiquicidin (29-41) is internalized by prokaryotic cells. researchgate.netthieme-connect.com While the precise mechanisms are still under investigation, it is believed that after the initial electrostatic interaction with the membrane lipids, the peptide can be translocated into the cytoplasm. thieme-connect.comnih.gov
Some studies propose that once inside the cell, the radiolabeled peptide may bind to specific cytoplasmic targets, contributing to rapid cell death and subsequent removal of the bacteria. thieme-connect.comnih.gov The existence of a specific intracellular accumulation mechanism is supported by the observation that the technetium-labeled ubiquicidin (29-41) does not concentrate in tumor cells, suggesting a process distinct from general membrane permeabilization. snmjournals.orgresearchgate.net This targeted intracellular accumulation likely contributes to the high signal intensity observed in imaging studies of bacterial infections. nih.gov
Differential Binding Affinity and Selectivity Towards Various Bacterial Species (e.g., Gram-Positive vs. Gram-Negative)
Research has demonstrated that ubiquicidin-based radiopharmaceuticals exhibit differential binding to various bacterial species. For instance, studies comparing Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) have shown a significantly higher accumulation of the tracer in S. aureus infections. snmjournals.org
| Bacterial Species | Binding/Uptake Observations | Reference |
| Staphylococcus aureus | High affinity and significant uptake observed in multiple in vitro and in vivo studies. nih.govsnmjournals.orgsnmjournals.orghtct.com.brnih.gov | nih.govsnmjournals.orgsnmjournals.orghtct.com.brnih.gov |
| Escherichia coli | Lower accumulation observed compared to S. aureus, but still sufficient for detection. snmjournals.org | snmjournals.org |
| Klebsiella pneumoniae | Visualized in mice using a related antimicrobial peptide. snmjournals.org | snmjournals.org |
| Pseudomonas aeruginosa | Demonstrated efficacy in detection. nih.gov | nih.gov |
| Streptococcus pyogenes | Demonstrated efficacy in detection. nih.gov | nih.gov |
| Candida albicans | Showed affinity for this fungal species. snmjournals.orgresearchgate.net | snmjournals.orgresearchgate.net |
Comparative Interaction Profile with Aseptic Inflammatory Processes
A key advantage of DOTA-Ubiquicidin (29-41) and similar radiolabeled peptides is their ability to differentiate between bacterial infections and sterile (aseptic) inflammation. thieme-connect.comnih.govnih.govnih.govsurgicalneurologyint.com This is a significant improvement over other imaging agents that accumulate in areas of inflammation regardless of the cause.
In animal models, sterile inflammation is often induced using substances like turpentine (B1165885) oil. nih.govwho.intnih.gov Studies have consistently shown that while DOTA-Ubiquicidin (29-41) accumulates significantly at the site of a bacterial infection, there is minimal to no uptake in areas of sterile inflammation. nih.govsnmjournals.orgnih.govnih.gov For example, a mild initial uptake at the site of turpentine-induced inflammation was observed to wash out rapidly, whereas the signal at the infection site intensified over time. thieme-connect.comnih.govnih.gov This specificity is attributed to the peptide's targeted binding to the negatively charged bacterial membranes, a feature not prominently present in sterile inflammatory tissues. nih.govnih.gov
| Condition | DOTA-Ubiquicidin (29-41) Acetate (B1210297) Uptake | Rationale for Differential Uptake | Reference |
| Bacterial Infection | Significant and sustained uptake. | Strong electrostatic interaction with negatively charged bacterial cell membranes. nih.govsnmjournals.orgnih.gov | nih.govsnmjournals.orgnih.gov |
| Aseptic (Sterile) Inflammation | Minimal and transient uptake. | Lack of specific binding targets (negatively charged membranes) in sterile inflammatory tissue. thieme-connect.comnih.govnih.gov | thieme-connect.comnih.govnih.gov |
In Vitro Characterization of Dota Ubiquicidin 29 41 Acetate
Microbial Binding Assays and Specificity Profiling
The ability of DOTA-Ubiquicidin (29-41) acetate (B1210297) to specifically bind to microbial cells is a cornerstone of its diagnostic potential. In vitro binding assays are employed to quantify this interaction and assess its specificity.
Concentration-Dependent Binding Studies to Bacterial Suspensions
Studies have demonstrated that the binding of radiolabeled DOTA-Ubiquicidin (29-41) acetate to bacteria is dependent on the concentration of the bacterial suspension. This indicates a direct relationship between the amount of the compound that binds and the number of bacteria present.
For instance, in studies involving Staphylococcus aureus, the binding of ⁶⁸Ga-DOTA-UBI showed a direct correlation with the quantity of bacteria in the culture. htct.com.br One study reported that approximately 50% of the radiopharmaceutical accumulated in S. aureus cultures, and this binding was sustained at 48% for up to two hours of incubation. nih.gov Another investigation found that the binding of ⁶⁸Ga-DOTA-UBI to Staphylococcus aureus was avid, reaching up to 50% of the injected dose within 30 minutes. nih.gov While there was a slight decrease over time, the binding remained at 48% even after 120 minutes. nih.gov
To provide a clearer picture, the table below summarizes the findings from a study assessing the binding of ⁶⁸Ga-DOTA-UBI to Staphylococcus aureus over time.
| Time (minutes) | Percentage of Injected Dose Bound to S. aureus |
| 5 | Mild uptake |
| 30 | ~50% |
| 60 | Significant increase from 6 min |
| 90 | 48% |
| 120 | 48% |
This table was generated based on data from in vitro binding studies. nih.govnih.gov
Competitive Binding Experiments with Unlabeled Analogs
Competitive binding assays are essential to confirm the specific binding of a radiolabeled compound to its target. In these experiments, the binding of the radiolabeled compound is challenged by the presence of an excess of its unlabeled counterpart. A significant reduction in the binding of the radiolabeled compound indicates specific binding to a finite number of receptors or binding sites.
While specific data on competitive binding experiments with unlabeled this compound was not found in the search results, studies with similar ubiquicidin (B1575653) fragments provide relevant insights. For example, pre-incubation of S. aureus with an excess of unlabeled NOTA-UBI31-38, a related peptide, demonstrated a significant decrease in the uptake of its radiolabeled form, indicating specific uptake. up.ac.za Similarly, for ⁶⁸Ga-labeled NOTA-UBI fragments, a significant decrease in binding was observed after pre-incubation with an excess of the corresponding unlabeled NOTA-UBI peptide. researchgate.net These findings strongly suggest that the binding of ubiquicidin-based radiopharmaceuticals to bacteria is a specific and receptor-mediated process.
Determination of Lipophilicity via Partition Coefficient (Log P)
The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (Log P), is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. A Log P value is determined by measuring the compound's distribution between an organic solvent (typically octanol) and an aqueous phase (water).
For this compound, a Log P value of -3.63 ± 0.17 has been reported. mdpi.comresearchgate.net This negative value indicates the hydrophilic (water-loving) nature of the compound. mdpi.com This characteristic is consistent with its rapid blood clearance and renal excretion, as observed in preclinical studies. mdpi.com A systematic review of ubiquicidin development for PET imaging noted that the partition coefficient for various ubiquicidin-based radiopharmaceuticals was consistently between -2.9 and -3.6. up.ac.za
| Compound | Log P Value | Reference |
| [⁶⁸Ga]Ga-DOTA-Ubiquicidin₂₉₋₄₁ | -3.63 ± 0.17 | mdpi.comresearchgate.net |
Serum Protein Binding Analysis in Preclinical Models
The extent to which a compound binds to serum proteins has significant implications for its pharmacokinetic profile. Highly protein-bound drugs have a lower volume of distribution and are less readily available to exert their biological effects or be eliminated.
In preclinical studies using rodent models, the serum protein binding of [⁶⁸Ga]Ga-DOTA-Ubiquicidin₂₉₋₄₁ was evaluated. The binding was found to be 60.22 ± 2.96% at 30 minutes, which decreased to 44.06 ± 1.88% at 60 minutes. mdpi.com Another review mentioned that protein binding for ubiquicidin-based radiopharmaceuticals, when tested, was consistently more than 50%. up.ac.za
The table below summarizes the serum protein binding of [⁶⁸Ga]Ga-DOTA-Ubiquicidin₂₉₋₄₁ in rodent serum at different time points.
| Time (minutes) | Serum Protein Binding (%) |
| 30 | 60.22 ± 2.96% |
| 60 | 44.06 ± 1.88% |
This table was generated based on data from serum protein binding analysis in preclinical models. mdpi.com
Preclinical Pharmacological and Imaging Investigations
In Vivo Biodistribution Studies in Animal Models of Infection and Inflammation
The biodistribution of a radiopharmaceutical is a critical factor in determining its efficacy and potential clinical utility. Studies involving ⁶⁸Ga-DOTA-Ubiquicidin (29-41) have provided valuable insights into its uptake, retention, and clearance in various animal models.
Organ-Specific Uptake, Retention, and Clearance Kinetics
In preclinical studies using normal, healthy animal models, ⁶⁸Ga-DOTA-Ubiquicidin (29-41) demonstrates a distinct biodistribution pattern. Following intravenous administration, the tracer exhibits rapid clearance from the bloodstream and most soft tissues. nih.govmdpi.com Notably, there is minimal accumulation in organs such as the heart, lungs, and spleen. mdpi.com
The most significant uptake is consistently observed in the kidneys and bladder, indicating a primary renal excretion route. nih.govmdpi.com Liver uptake is generally low and decreases over time. nih.gov This rapid background clearance is a desirable characteristic for an imaging agent, as it enhances the contrast between target and non-target tissues.
In animal models with induced Staphylococcus aureus infections, a significant accumulation of ⁶⁸Ga-DOTA-Ubiquicidin (29-41) is observed at the site of infection. nih.govnih.gov The uptake at the infectious lesion tends to increase over time, with studies showing a progressive rise from 6 minutes to 60 minutes post-injection. nih.govnih.gov This retention at the site of infection is crucial for successful imaging.
Conversely, in models of sterile inflammation induced by substances like turpentine (B1165885), there is an initial, mild uptake of the tracer which is then rapidly washed out. nih.govnih.gov This differential clearance between infected and sterilely inflamed tissues is a key finding, suggesting the tracer's specificity for bacterial processes.
Biodistribution of ⁶⁸Ga-DOTA-Ubiquicidin (29-41) in Healthy and MRSA-Infected Mice (%ID/g)
| Organ | Healthy Mice (30 min) | Healthy Mice (60 min) | MRSA-Infected Mice (30 min) | MRSA-Infected Mice (60 min) |
|---|---|---|---|---|
| Blood | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.9 ± 0.3 | 0.5 ± 0.1 |
| Heart | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Lungs | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.5 ± 0.2 | 0.4 ± 0.1 |
| Liver | 0.6 ± 0.2 | 0.5 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 |
| Spleen | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Kidneys | 12.5 ± 2.5 | 10.1 ± 2.1 | 13.1 ± 2.8 | 11.2 ± 2.3 |
| Muscle | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Infected Muscle | - | - | 1.1 ± 0.3 | 1.5 ± 0.4 |
Data adapted from preclinical studies in BALB/c mice. mdpi.com Values are presented as mean ± standard deviation.
Positron Emission Tomography (PET) Imaging in Preclinical Animal Models
The favorable biodistribution profile of ⁶⁸Ga-DOTA-Ubiquicidin (29-41) has translated into promising results in preclinical PET imaging studies for the detection and characterization of bacterial infections.
Detection and Localization of Bacterial Abscesses in Animal Models
PET imaging with ⁶⁸Ga-DOTA-Ubiquicidin (29-41) has been shown to effectively detect and localize bacterial abscesses in animal models. nih.govnih.gov In rats with induced Staphylococcus aureus abscesses, PET scans clearly delineated the infected area. nih.govnih.gov The signal intensity at the infection site was observed to increase over time, from as early as 6 minutes post-injection to 60 minutes, indicating specific binding and retention of the tracer. nih.govnih.gov
Discrimination Between Bacterial Infection and Sterile Inflammation in Preclinical Settings
A significant advantage of ⁶⁸Ga-DOTA-Ubiquicidin (29-41) highlighted in preclinical studies is its ability to differentiate between bacterial infection and sterile inflammation. nih.govnih.govsnmjournals.org In animal models where both a bacterial infection and a sterile inflammation (induced by turpentine) were present, PET imaging demonstrated distinct patterns. While the bacterial abscess showed significant and increasing tracer uptake, the site of sterile inflammation exhibited only a mild and transient uptake that washed out quickly. nih.govnih.gov This suggests that the tracer's accumulation is not merely a result of increased blood flow or vascular permeability common to both infection and inflammation, but is specific to a component of the bacterial process.
Quantitative Analysis of Target-to-Background Ratios in Animal Imaging
Quantitative analysis of PET images further supports the potential of ⁶⁸Ga-DOTA-Ubiquicidin (29-41) for infection imaging. The target-to-background (T/B) or target-to-non-target (T/NT) ratio, a measure of signal intensity at the infection site relative to surrounding healthy tissue, has been shown to increase significantly over time in animal models of bacterial infection. nih.govmdpi.comnih.gov
For instance, in a study with Staphylococcus aureus-infected rats, the T/B ratio increased from 1.6 at 6 minutes post-injection to 4.2 at 30 minutes and 6.1 at 60 minutes. nih.govnih.gov In another study with methicillin-resistant Staphylococcus aureus (MRSA)-infected mice, the T/NT ratio for infected muscle was 3.24 at 60 minutes post-administration. mdpi.com These high ratios contribute to clear and easily interpretable images, facilitating the accurate localization of infection.
Target-to-Background (T/B) Ratios of ⁶⁸Ga-DOTA-Ubiquicidin (29-41) in a Rat Model of S. aureus Infection
| Time Post-Injection | Target-to-Background Ratio |
|---|---|
| 6 minutes | 1.6 |
| 20 minutes | 4.2 |
| 30 minutes | - |
| 60 minutes | 6.1 |
Data represents the ratio of tracer uptake in the infected lesion to the contralateral healthy tissue. nih.govnih.gov
Pharmacokinetic Characterization in Preclinical Animal Systems
The pharmacokinetic profile of DOTA-Ubiquicidin (29-41) acetate (B1210297), typically radiolabeled with Gallium-68 (B1239309) ([68Ga]Ga-DOTA-UBI29-41), has been evaluated in several preclinical animal models, including rats and mice. These studies consistently demonstrate a profile characterized by rapid clearance from the bloodstream and non-target tissues, with primary excretion through the renal system.
Research Findings
Biodistribution in Healthy Animals: In healthy rats and mice, studies show that [68Ga]Ga-DOTA-UBI29-41 exhibits rapid blood depuration. mdpi.com The compound is hydrophilic, which contributes to its fast clearance and urinary excretion pathway. mdpi.com Imaging and ex vivo biodistribution data from normal rats revealed significant uptake of the radiopharmaceutical in the kidneys and bladder shortly after administration. nih.govnih.gov Conversely, the activity in other soft tissues was very low and cleared quickly, resulting in minimal background signal at 30 and 60 minutes post-injection. nih.govnih.gov
Biodistribution in Infection and Inflammation Models: In animal models of Staphylococcus aureus infection, [68Ga]Ga-DOTA-UBI29-41 shows progressive accumulation at the site of infection. nih.gov Initial mild uptake at the bacterial lesion within minutes of injection increases significantly at 30 and 60 minutes. nih.govnih.gov This targeted accumulation is accompanied by the same rapid clearance from the blood pool and soft tissues observed in healthy animals, leading to high target-to-background ratios. nih.govnih.govnih.gov For instance, in one study with rats, the target-to-background ratio at the infection site increased from 1.6 at early time points to 6.1 at 60 minutes. nih.govnih.gov In mice with methicillin-resistant Staphylococcus aureus (MRSA), the target-to-non-target ratio was 3.24 at 60 minutes post-administration. mdpi.com
In contrast, models of sterile inflammation induced by turpentine show only a mild, transient uptake of the agent, which is rapidly washed out. nih.govnih.gov This suggests a high specificity of the compound for infectious processes over sterile inflammatory responses. nih.govnih.gov
Pharmacokinetic Parameters: The pharmacokinetic properties of [68Ga]Ga-DOTA-UBI29-41 are favorable for an imaging agent. It displays rapid blood clearance with a primary renal excretion route. mdpi.comnih.gov The compound demonstrates good stability, remaining over 99% intact in saline for up to 180 minutes and over 95% intact in rodent serum for up to 120 minutes. mdpi.comnih.gov Binding to rodent serum proteins was measured to be approximately 60% at 30 minutes, decreasing to around 44% by 60 minutes. mdpi.com The hydrophilic nature of the compound was confirmed with a partition coefficient (Log P) of -3.63. mdpi.comnih.gov A similar ubiquicidin-based tracer, [68Ga]Ga-NOTA-UBI29-41, showed a biologic blood half-life of 29 minutes in healthy rabbits. snmjournals.org
Data Tables
Table 1: Biodistribution of [68Ga]Ga-DOTA-UBI29-41 in Healthy and MRSA-Infected Mice (%ID/g)
| Organ/Tissue | Healthy Mice (60 min) | MRSA-Infected Mice (60 min) |
| Blood | 0.45 ± 0.09 | 0.52 ± 0.11 |
| Heart | 0.21 ± 0.04 | 0.25 ± 0.05 |
| Lungs | 0.33 ± 0.07 | 0.41 ± 0.08 |
| Liver | 0.39 ± 0.08 | 0.48 ± 0.10 |
| Spleen | 0.18 ± 0.04 | 0.22 ± 0.04 |
| Kidneys | 10.12 ± 2.02 | 12.50 ± 2.50 |
| Muscle (Non-Target) | 0.15 ± 0.03 | 0.19 ± 0.04 |
| Muscle (Infected) | N/A | 0.61 ± 0.12 |
| Data adapted from ex vivo studies in BALB/c mice. mdpi.com Values are presented as mean ± standard deviation. |
Table 2: Pharmacokinetic and Stability Parameters of [68Ga]Ga-DOTA-UBI29-41
| Parameter | Value | Animal Model/Conditions | Reference |
| Partition Coefficient (Log P) | -3.63 ± 0.17 | N/A | mdpi.comnih.gov |
| Serum Protein Binding (30 min) | 60.22 ± 2.96% | Rodent Serum | mdpi.com |
| Serum Protein Binding (60 min) | 44.06 ± 1.88% | Rodent Serum | mdpi.comnih.gov |
| Stability in Saline (180 min) | > 99% | In vitro | mdpi.comnih.gov |
| Stability in Serum (120 min) | > 95% | Rodent Serum | mdpi.comnih.gov |
| Target-to-Non-Target Ratio (60 min) | 3.24 | MRSA-Infected Mice | mdpi.com |
| Target-to-Background Ratio (60 min) | 6.1 | S. aureus-Infected Rats | nih.govnih.gov |
| This table summarizes key in vitro and in vivo pharmacokinetic findings. |
Advanced Methodologies in Dota Ubiquicidin 29 41 Acetate Research
Application of High-Resolution Chromatographic and Spectrometric Techniques for Characterization
The characterization of DOTA-Ubiquicidin (29-41) acetate (B1210297) and its radiolabeled counterpart, particularly with Gallium-68 (B1239309) (⁶⁸Ga), relies heavily on high-resolution chromatographic and spectrometric methods to ensure purity, stability, and identity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purification and quality control. snmjournals.orgup.ac.za Analytical HPLC is employed to determine the radiochemical purity of the final product, separating the radiolabeled peptide from unlabeled precursors and other impurities. nih.govsnmjournals.org For instance, a typical HPLC profile for ⁶⁸Ga-NOTA-UBI-29-41 might show retention times of approximately 6.8 minutes for the labeled peptide and a slightly different time for the unlabeled form. snmjournals.org The purity of DOTA-UBI itself, before radiolabeling, is also confirmed to be greater than 95% using this method. nih.govthieme-connect.com
Mass spectrometry provides essential information on the molecular weight and structure of the synthesized peptides and their conjugates. up.ac.za Electrospray ionization mass spectrometry (ESI-MS) coupled with HPLC (LC/MS) is used to confirm the identity of the synthesized UBI 29-41 peptide fragments and their NOTA-conjugated forms. up.ac.za This ensures that the correct peptide sequence has been synthesized before proceeding with radiolabeling and further studies.
Another critical chromatographic technique used is radio-thin layer chromatography (radio-TLC), which offers a rapid method for assessing radiochemical purity. nih.gov This method can effectively separate the desired radiolabeled compound from free ⁶⁸Ga. nih.gov Solid Phase Extraction (SPE) is also utilized in the purification process and for determining radiochemical purity. snmjournals.orgmdpi.com
These techniques are not only used for initial characterization but also for stability studies. The stability of the radiolabeled compound is assessed over time in various media, such as saline and human serum, with HPLC being the primary tool to detect any degradation or dissociation of the radiolabel. mdpi.comresearchgate.net For example, ⁶⁸Ga-DOTA-Ubiquicidin₂₉₋₄₁ has been shown to have a radiochemical purity of over 99% in saline for up to 180 minutes and over 95% in rodent serum for up to 120 minutes. mdpi.comresearchgate.net
Table 1: Chromatographic and Spectrometric Techniques in DOTA-Ubiquicidin (29-41) Acetate Research
| Technique | Application | Key Findings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Determination of radiochemical purity, Separation of labeled and unlabeled peptide | Radiochemical purity often exceeds 96%. snmjournals.org Retention times can differentiate between the labeled and unlabeled peptide. snmjournals.org |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identity of synthesized peptides | Confirms the successful synthesis of UBI 29-41 fragments and their conjugates. up.ac.za |
| Radio-Thin Layer Chromatography (Radio-TLC) | Rapid assessment of radiochemical purity | Separates radiolabeled compound from free radionuclide. nih.gov |
| Solid Phase Extraction (SPE) | Purification and determination of radiochemical purity | Used in the purification process post-radiolabeling. snmjournals.orgmdpi.com |
Implementation of Micro-PET/CT Imaging Modalities and Quantitative Image Analysis Protocols
Micro-Positron Emission Tomography/Computed Tomography (micro-PET/CT) is an indispensable tool for the in vivo evaluation of ⁶⁸Ga-DOTA-Ubiquicidin (29-41) acetate in preclinical animal models. nih.govresearchgate.net This non-invasive imaging modality allows for the visualization and quantification of the radiotracer's biodistribution and its accumulation at sites of infection. nih.govnih.gov
In typical studies, animal models, often rats or mice, are induced with a bacterial infection, commonly Staphylococcus aureus, in one limb and often a sterile inflammation in the contralateral limb to serve as a control. nih.govsnmjournals.org Following intravenous injection of ⁶⁸Ga-DOTA-Ubiquicidin (29-41), dynamic or static PET/CT scans are acquired at various time points. nih.govnih.gov The CT component provides anatomical context, allowing for the precise localization of the PET signal. snmjournals.org
Quantitative image analysis is performed using specialized software to derive meaningful data from the images. snmjournals.org This involves drawing volumes of interest (VOIs) over the target (infected tissue) and non-target (healthy or inflamed tissue) regions. snmjournals.org From these VOIs, several key metrics are calculated:
Standardized Uptake Value (SUV): This is a semi-quantitative measure of radiotracer uptake, normalized for the injected dose and the animal's body weight. snmjournals.org It allows for comparison of uptake across different animals and studies.
Target-to-Background (T/B) or Target-to-Non-Target (T/NT) Ratio: This ratio compares the radioactivity concentration in the infected tissue to that in a background region, such as contralateral healthy muscle. nih.govnih.gov A high T/B ratio is indicative of specific accumulation of the radiotracer at the infection site. For instance, in a rat model of Staph A infection, the T/B ratio for ⁶⁸Ga-DOTA-UBI increased from 1.6 at 6 minutes post-injection to 6.1 at 60 minutes post-injection. nih.gov
These quantitative analyses have demonstrated that ⁶⁸Ga-DOTA-Ubiquicidin (29-41) exhibits rapid blood clearance, renal excretion, and significant accumulation in infected tissues compared to both healthy and sterilely inflamed tissues. nih.govmdpi.com The uptake in infected muscle has been shown to be significantly higher than in inflamed muscle, highlighting the potential of this tracer to differentiate between infection and inflammation. snmjournals.org
Table 2: Key Metrics from Micro-PET/CT Imaging of ⁶⁸Ga-DOTA-Ubiquicidin (29-41)
| Metric | Description | Example Finding |
|---|---|---|
| Standardized Uptake Value (SUV) | Semi-quantitative measure of radiotracer uptake normalized for dose and body weight. | Used to quantify and compare uptake in different tissues. snmjournals.org |
| Target-to-Background (T/B) Ratio | Ratio of radioactivity in the target (infected) tissue to a background region. | Increased significantly over time, reaching 6.1 at 60 minutes post-injection in a rat model. nih.gov |
Development of In Vitro Cellular Models for Detailed Binding and Internalization Studies
In vitro cellular models are fundamental to understanding the specific interaction of this compound with its target—bacterial cells. These models provide a controlled environment to study binding affinity and internalization mechanisms, which are critical for a targeted radiopharmaceutical.
The most commonly used in vitro model involves incubating the radiolabeled compound, ⁶⁸Ga-DOTA-Ubiquicidin (29-41), with a suspension of bacteria, typically Staphylococcus aureus. nih.gov The binding of the radiotracer to the bacteria is then measured at different time points. nih.gov This is usually achieved by separating the bacteria from the incubation medium (e.g., through filtration) and measuring the radioactivity associated with the bacterial pellet. nih.gov
These studies have demonstrated that ⁶⁸Ga-DOTA-UBI binds avidly to Staph A. nih.gov In one study, up to 50% of the injected dose was bound to the bacteria within 30 minutes of incubation, with the binding remaining high at 48% even after 120 minutes. nih.gov Competition studies are also performed to demonstrate the specificity of this binding. In these experiments, the binding of the radiolabeled peptide is assessed in the presence of an excess of the unlabeled peptide. A significant reduction in the binding of the radiolabeled compound in the presence of the competitor indicates specific binding to a target on the bacterial cell. researchgate.net
While the primary interaction is believed to be with the negatively charged bacterial cell membrane, these in vitro models are crucial for confirming this specificity and quantifying the binding affinity. researchgate.net The results from these binding assays provide a strong rationale for the in vivo targeting observed in PET/CT imaging studies.
Table 3: In Vitro Binding of ⁶⁸Ga-DOTA-Ubiquicidin (29-41) to Staphylococcus aureus
| Time Point | Percentage of Injected Dose Bound |
|---|---|
| 30 minutes | ~50% nih.gov |
| 120 minutes | ~48% nih.gov |
| Compound Name |
|---|
| This compound |
| Gallium-68 (⁶⁸Ga) |
| ⁶⁸Ga-DOTA-Ubiquicidin (29-41) |
| ⁶⁸Ga-NOTA-UBI-29-41 |
| DOTA-UBI |
| NOTA-UBI-29-41 |
| ⁶⁸Ga-DOTA-UBI |
Translational Research Perspectives and Future Directions
Further Elucidation of Specific Intracellular Binding Targets in Pathogens
The antimicrobial peptide fragment Ubiquicidin (B1575653) (29-41) (UBI 29-41) is a cationic peptide that demonstrates a preferential binding to the negatively charged microbial cell membranes. nih.govsnmjournals.org This interaction is primarily electrostatic. mdpi.comnih.gov The mechanism involves the peptide's electropositive groups binding specifically to the electronegative components on the surface of pathogenic bacteria, which is the basis for using radiolabeled UBI for infection imaging. mdpi.com
While the general mechanism of binding to the bacterial cell membrane is understood, the specific intracellular targets of DOTA-Ubiquicidin (29-41) within various pathogens are not fully elucidated. Future research will need to focus on identifying these precise binding sites to better understand the compound's specificity and potential for broader applications. Studies have shown that UBI 29-41 can differentiate between bacterial infections and sterile inflammation, suggesting a direct interaction with microorganisms. pharmanuclear.conih.gov Research has also indicated that the uptake of ⁹⁹ᵐTc-labeled UBI 29-41 is less in Escherichia coli infections compared to Staphylococcus aureus infections, hinting at pathogen-specific interactions that warrant further investigation. mdpi.com
Exploration of Alternative Radionuclides for Enhanced Imaging Capabilities
The choice of radionuclide is critical for optimizing imaging quality. While Technetium-99m (⁹⁹ᵐTc) has been widely used for SPECT imaging with UBI 29-41, its image quality can be a limiting factor. mdpi.comnih.gov The development of PET imaging agents using radionuclides like Gallium-68 (B1239309) (⁶⁸Ga) offers advantages such as higher resolution and sensitivity. nih.govup.ac.za
Preclinical and clinical studies have demonstrated the potential of ⁶⁸Ga-DOTA-UBI for PET imaging of bacterial infections. pharmanuclear.conih.gov Furthermore, the use of other positron-emitting radionuclides should be explored. For instance, a study on ⁶⁴Cu-DOTA-UBI(29-41) showed it to be a reliable alternative for assessing active infectious processes with high accuracy and the ability to acquire late images for a better lesion-to-background ratio. bioworld.com The exploration of different radionuclides could lead to imaging agents with improved diagnostic capabilities.
| Radionuclide | Imaging Modality | Key Findings |
| Technetium-99m (⁹⁹ᵐTc) | SPECT | Widely used, but with limitations in image quality. mdpi.comnih.gov |
| Gallium-68 (⁶⁸Ga) | PET | Offers higher resolution and sensitivity compared to SPECT. nih.govup.ac.za |
| Copper-64 (⁶⁴Cu) | PET | Allows for late imaging and provides high accuracy. bioworld.com |
Optimization of Peptide Engineering for Improved Specificity and Pharmacokinetic Properties
Modifying the peptide structure of Ubiquicidin (29-41) can lead to improved specificity and pharmacokinetic properties. Peptide engineering strategies can include amino acid substitutions, N- and C-terminus modifications, and the introduction of unnatural amino acids to enhance stability and binding affinity. up.ac.za
The addition of a chelating agent, such as DOTA, is necessary for radiolabeling but can affect the biological properties of the peptide. mdpi.com It is crucial that the incorporation of the chelator does not compromise the peptide's ability to selectively bind to bacterial cells. mdpi.com The introduction of a linker of an appropriate length between UBI 29-41 and the bifunctional chelator could be a strategy to optimize the compound's performance. researchgate.net Research into different chelators, such as NOTA, has also been conducted to find the optimal combination for clinical applications. up.ac.zahtct.com.br
Development and Validation of Novel Preclinical Disease Models for Comprehensive Evaluation
To thoroughly evaluate the efficacy of DOTA-Ubiquicidin (29-41) acetate (B1210297), robust and varied preclinical disease models are essential. Current models have primarily focused on inducing infections with specific bacteria like Staphylococcus aureus in rodents. nih.govnih.gov While these models are valuable, there is a need to develop and validate new models that more closely mimic the complexity of human infections.
This includes creating models for different types of infections (e.g., soft tissue, bone, and device-related infections) and using a wider range of clinically relevant pathogens, including multidrug-resistant strains. nih.govup.ac.zanih.gov For instance, a rabbit model was used to evaluate a ⁶⁸Ga-DOTA-functionalized depsipeptide for targeting muscular bacterial manifestation. mdpi.com The development of models for sterile inflammation is also crucial to continue demonstrating the specificity of UBI-based tracers for infection. nih.govnih.gov
Integration with Multi-Modal Imaging Strategies for Enhanced Diagnostic Precision
Combining DOTA-Ubiquicidin (29-41) based imaging with other modalities can provide a more comprehensive diagnostic picture. PET/CT is a prime example, where the functional information from PET is combined with the anatomical detail from CT, which has been successfully used in studies with ⁶⁸Ga-DOTA-UBI. mdpi.comnih.gov
Future strategies could involve integrating nuclear imaging with fluorescence imaging. A hybrid tracer, DTPA-Cy5-UBI 29-41, containing both a radioactive and a fluorescent moiety, has been shown to specifically accumulate in bacterial infections. researchgate.net This dual-modality approach could facilitate both non-invasive identification of infections and real-time fluorescence guidance during surgery. researchgate.net Another study successfully used a ⁹⁹ᵐTc-UBI₂₉₋₄₁-Cy5 labeled S. aureus for longitudinal tracking of infection in mice using both SPECT and fluorescence imaging. acs.org Such multi-modal strategies hold the promise of enhancing diagnostic precision and improving patient outcomes.
Q & A
Q. Radiolabeling :
- Dissolve this compound in 0.25 M sodium acetate buffer (pH 4.5).
- Add ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator.
- Incubate at 95°C for 10 minutes.
- Purify using solid-phase extraction (SPE) with 50% ethanol, followed by sterile filtration (0.22 μm) .
- Validate radiochemical purity (>95%) via gradient HPLC with a C18 column and trifluoroacetic acid (TFA)/acetonitrile eluents .
Q. What are the primary applications of this compound in biomedical research?
- Answer :
- Infection Imaging : As a PET/CT tracer (e.g., [⁶⁸Ga]Ga-DOTA-Ubiquicidin) to localize bacterial/fungal infections in vivo, leveraging the peptide’s pathogen-binding specificity .
- Therapeutic Targeting : Potential use in radionuclide therapy by conjugating beta-emitting isotopes (e.g., ¹⁷⁷Lu) for targeted antimicrobial delivery .
- Mechanistic Studies : Investigating host-microbe interactions via fluorescently labeled derivatives .
Advanced Research Questions
Q. How do variations in chelator-peptide conjugation efficiency affect the in vivo targeting specificity of this compound?
- Answer : Conjugation efficiency depends on reaction pH, temperature, and molar ratios. Suboptimal conjugation reduces isotope-binding capacity, leading to:
- Reduced Signal-to-Noise Ratio : Free ⁶⁸Ga may accumulate in non-target tissues (e.g., liver, kidneys), obscuring infection sites .
- Mitigation Strategies : Optimize reaction conditions (e.g., pH 4.5–5.0, 95°C incubation) and use excess peptide to ensure >90% labeling efficiency. Post-labeling purification (SPE/HPLC) removes unbound isotopes .
Q. How should researchers address conflicting data in imaging studies using this compound across different infection models?
- Answer : Discrepancies may arise from:
- Pathogen-Specific Binding : Ubiquicidin (29-41) shows variable affinity for Gram-positive vs. Gram-negative bacteria .
- Tissue Penetration Limits : Poor vascularization in abscesses may reduce tracer uptake.
- Normalization : Use standardized uptake value (SUV) ratios relative to background (e.g., muscle) and validate with microbiological assays .
Q. What methodologies ensure the stability of this compound under physiological conditions?
- Answer :
- Serum Stability Assays : Incubate the compound in human serum at 37°C for 24 hours. Analyze degradation via mass spectrometry. The peptide’s high isoelectric point (pI ~7) and hydrophilicity (GRAVY: -2.44) enhance solubility and reduce aggregation .
- Chelation Stability : Test metal-binding stability by challenging ⁶⁸Ga-labeled peptide with competing ions (e.g., Fe³⁺, Ca²⁺). DOTA forms stable complexes with log K values >20 for Ga³⁺ .
Q. How does this compound compare to NOTA-conjugated analogs in diagnostic sensitivity?
- Answer : NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) has faster radiolabeling kinetics but lower thermodynamic stability vs. DOTA. Comparative studies show:
- DOTA : Higher stability for long-lived isotopes (e.g., ¹⁷⁷Lu, t₁/₂ = 6.7 days) but requires heating for ⁶⁸Ga labeling .
- NOTA : Room-temperature labeling with ⁶⁸Ga is feasible, but in vivo demetallation may occur in high-iron environments .
- Recommendation : Use DOTA for therapeutic applications and NOTA for rapid diagnostic imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
